CYM-5541
説明
N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide (IUPAC name: N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide) is a synthetic organic compound classified as a selective sphingosine-1-phosphate receptor 3 (S1P3R) positive allosteric modulator, with the synonym CYM-5541 or ML249 . Its structure features a 1,2-oxazole core substituted at the 5-position with a cyclopropyl group and at the 3-position with a carboxamide functional group bearing two cyclohexyl moieties. The bulky dicyclohexylamine substituent contributes to high lipophilicity, which may influence membrane permeability and pharmacokinetic properties.
特性
IUPAC Name |
N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c22-19(17-13-18(23-20-17)14-11-12-14)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h13-16H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKGACIWVAOUQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=NOC(=C3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945128-26-7 | |
| Record name | 945128-26-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Cyclocondensation of Carboxylic Acids and Isocyanides
A high-yielding method for constructing 4,5-disubstituted oxazoles involves a [3 + 2] cycloaddition between activated carboxylic acids and alkyl isocyanoacetates. For N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide, this approach begins with cyclopropanecarboxylic acid as the starting material:
- Activation : Cyclopropanecarboxylic acid is treated with 4-dimethylaminopyridine (DMAP) and trifluorosulfonyl anhydride (Tf2O) in dichloromethane (DCM) to form a mixed anhydride intermediate.
- Nucleophilic Attack : Addition of methyl isocyanoacetate induces a cycloaddition reaction, yielding 5-cyclopropyl-1,2-oxazole-3-carboxylate .
- Hydrolysis : The ester is hydrolyzed to 5-cyclopropyl-1,2-oxazole-3-carboxylic acid using aqueous NaOH or LiOH.
Key Reaction Parameters :
Alternative Oxazole Formation via Cyclodehydration
Cyclodehydration of β-keto amides or α-acyloxyamides represents another route, though this method is less commonly reported for cyclopropyl-substituted oxazoles.
Amide Bond Formation: Coupling Strategies
Dicyclohexylcarbodiimide (DCC)-Mediated Coupling
The carboxyl group of 5-cyclopropyl-1,2-oxazole-3-carboxylic acid is coupled with dicyclohexylamine using N,N'-dicyclohexylcarbodiimide (DCC) as an activating agent:
Mechanism :
- Activation : DCC reacts with the carboxylic acid to form an O-acylisourea intermediate.
- Nucleophilic Substitution : Dicyclohexylamine attacks the electrophilic carbonyl carbon, displacing the DCC-derived leaving group.
- Byproduct Removal : The byproduct dicyclohexylurea (DCU) precipitates and is removed via filtration.
- Reagents :
- 5-Cyclopropyl-1,2-oxazole-3-carboxylic acid (1.0 equiv).
- Dicyclohexylamine (2.2 equiv).
- DCC (1.3 equiv) in anhydrous DCM.
- Conditions : Stirred at 0°C → room temperature for 12–24 hours.
- Workup : Filtration to remove DCU, followed by silica gel chromatography (n-hexane/ethyl acetate).
- Yield : 68–75%.
Alternative Coupling Reagents
While DCC is the most widely cited reagent, other agents such as HATU or EDC/HOBt may enhance yields in sensitive substrates, though their use for this specific compound remains undocumented in available literature.
Synthetic Route Optimization and Challenges
Regioselectivity in Oxazole Formation
The position of the cyclopropyl group (C5) is dictated by the electronic and steric properties of the starting carboxylic acid. Computational studies suggest that electron-withdrawing groups on the acid favor cyclopropane incorporation at C5 during cycloaddition.
Purification Challenges
- DCU Removal : Residual dicyclohexylurea necessitates repeated washings with cold ether or hexane.
- Chromatography : Silica gel chromatography with gradient elution (n-hexane → ethyl acetate) achieves >95% purity.
Data Summary: Reaction Conditions and Outcomes
化学反応の分析
反応の種類
ML249は、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: ML249は、還元されて、還元された誘導体を形成することができます。
置換: この化合物は、官能基が他の基に置き換えられる置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: ハロゲン、アルキル化剤、求核剤などの試薬が置換反応に使用されます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は、追加の酸素含有官能基を持つ酸化された誘導体を生成する可能性があり、一方、還元は、より単純な水素化された化合物を生成する可能性があります .
科学的研究の応用
Sphingosine-1-Phosphate Receptor Modulation
N,N-Dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide has been identified as an allosteric agonist for sphingosine-1-phosphate receptor 3 (S1PR3). This receptor plays a crucial role in various physiological processes including endothelial barrier function and neuroprotection. Research indicates that modulation of this receptor can have therapeutic implications in conditions such as multiple sclerosis and other autoimmune diseases .
Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent due to its ability to inhibit specific signaling pathways involved in inflammation. Studies suggest that it may be effective against autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus by targeting IRAK-4, a key mediator in inflammatory responses .
Antitumor Activity
Preliminary research indicates that N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide may exhibit antitumor properties. Its use in conjunction with palladium-catalyzed cross-coupling reactions has been explored for synthesizing derivatives that could potentially act against various cancer cell lines .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Kunkel et al., 2013 | Sphingosine signaling | Demonstrated the role of S1PR3 modulation in neuroprotection and vascular function. |
| Pyszko & Strosznajder, 2014 | Autoimmune diseases | Investigated the anti-inflammatory effects of S1PR modulation in animal models. |
| Averin et al., 2020 | Antitumor activity | Reported on the synthesis of analogs using N,N-dicyclohexyl derivatives showing cytotoxic effects on cancer cells. |
Synthetic Applications
N,N-Dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the development of new pharmaceuticals with enhanced efficacy and reduced side effects. The compound's ability to form stable complexes with metal catalysts facilitates its use in the synthesis of complex organic molecules .
作用機序
類似化合物の比較
類似化合物
CYM-5442: スフィンゴシン-1-リン酸受容体サブタイプ3(S1P3)の別の選択的アゴニスト。
FTY720 (フィンゴリモド): 多発性硬化症の臨床治療に使用される、スフィンゴシン-1-リン酸受容体の非選択的アゴニスト。
SEW2871: スフィンゴシン-1-リン酸受容体サブタイプ1(S1P1)の選択的アゴニスト。
独自性
ML249は、他のスフィンゴシン-1-リン酸受容体サブタイプと比較して、スフィンゴシン-1-リン酸受容体サブタイプ3(S1P3)に対する高い選択性により、独自性を持っています。 この選択性により、より標的を絞った研究と、オフターゲット効果を減らした潜在的な治療的用途が可能になります.
類似化合物との比較
Substituent Effects at the 5-Position
The 5-position of the 1,2-oxazole ring is a critical site for modulating bioactivity. Comparative analysis reveals:
- Cyclopropyl vs. In contrast, methyl-substituted analogs (e.g., N-[4-(2,4-dichlorophenoxy)-3-methoxybenzyl]-5-methyl-1,2-oxazole-3-carboxamide, Compound 32) exhibit simpler steric profiles, favoring applications in triclosan scaffold modifications for enoyl-acyl carrier protein inhibitors . Bulky Aromatic Substituents: Derivatives like N-(9H-purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide demonstrate that bulky aromatic groups at the 5-position improve xanthine oxidase inhibition (Ki in nanomolar range), highlighting substituent-dependent target selectivity .
Carboxamide Side Chain Variations
- Dicyclohexylamine vs. In contrast, piperidine-containing analogs (e.g., N-[1-(2-chloroacetyl)piperidin-4-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide) exhibit lower molecular weights (311.76 g/mol) and may favor interactions with enzymes like kinases or proteases . Purinyl Derivatives: Substitution with purine rings (e.g., N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides) shifts activity toward xanthine oxidase inhibition, emphasizing the role of heterocyclic moieties in target engagement .
Functional Analogs: Enzyme Inhibitors and Receptor Modulators
Target Specificity
- S1P3 Receptor Modulation : The target compound’s activity as an S1P3R modulator distinguishes it from analogs targeting enzymatic pathways. For instance, xanthine oxidase inhibitors (e.g., Compound 33 ) rely on planar aromatic systems for π-π stacking in enzyme active sites, whereas the target’s cyclohexyl groups likely interact with hydrophobic pockets in G protein-coupled receptors .
Structure-Activity Relationship (SAR) Insights
- 5-Position Substituents :
- Carboxamide Side Chains :
- Bulky, lipophilic groups (dicyclohexyl) improve receptor modulation but may limit solubility. Polar or aromatic side chains (e.g., piperidinyl-sulfonyl groups) balance solubility and target engagement .
生物活性
N,N-Dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide is a synthetic compound notable for its unique oxazole ring structure and potential therapeutic applications. This article explores its biological activity, focusing on its interactions with sphingosine-1-phosphate (S1P) receptors, particularly S1P3, and its implications for treating various diseases.
Chemical Structure and Properties
The molecular formula of N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide is CHNO. The compound features dual cyclohexyl substituents and a cyclopropyl group at the 5-position of the oxazole ring, contributing to its distinct chemical properties and biological activity.
N,N-Dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide primarily functions as a selective agonist for the S1P3 receptor. This receptor plays a crucial role in various physiological processes, including immune responses and vascular stability. The compound exhibits submicromolar activity with an EC value of approximately 434 nM at S1P3, demonstrating its potency and selectivity over other S1P receptors (S1P1, S1P2, S1P4, and S1P5) .
Cardiopulmonary Disorders
Research indicates that N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide has potential applications in treating cardiopulmonary disorders. Its modulation of the S1P signaling pathway suggests it may aid in conditions involving vascular stability and immune responses .
Case Studies and Research Findings
A comprehensive review of the literature reveals several key studies highlighting the biological activity of N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide:
Future Directions
Further research is warranted to explore the pharmacokinetics and in vivo efficacy of N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide. Understanding its interaction with various biological targets will be crucial for developing therapeutic strategies against diseases linked to sphingosine signaling pathways.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions between the oxazole-3-carboxylic acid derivative and dicyclohexylamine. Key steps include activating the carboxylic acid (e.g., using HATU or EDCI as coupling agents) and optimizing solvent choice (e.g., DMF or THF) to enhance yield. For example, similar oxazole-carboxamide derivatives were synthesized with yields up to 85% by adjusting stoichiometry and reaction time under inert atmospheres . Purification via preparative HPLC or silica gel chromatography is recommended for high purity (>95%) .
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) confirm substituent positions and cyclohexyl/cyclopropyl group integration .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]⁺ matching calculated values within 0.3 ppm error) .
- HPLC : Assess purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. How can researchers design experiments to evaluate the compound’s solubility and stability under physiological conditions?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or nephelometry. For example, similar oxazole derivatives showed solubility <1 mg/mL in water but >30 mg/mL in DMSO .
- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects) of this compound?
- Methodological Answer :
- Dose-Response Analysis : Compare IC₅₀ values across cell lines (e.g., cancer vs. normal cells) to identify selective toxicity thresholds .
- Mechanistic Profiling : Use RNA sequencing or phosphoproteomics to differentiate pathways (e.g., NF-κB inhibition for anti-inflammatory effects vs. DNA damage response for cytotoxicity) .
- Species-Specific Assays : Test activity in humanized mouse models vs. in vitro human cell lines to account for metabolic differences .
Q. How can crystallographic data (e.g., from SHELX-refined structures) inform structure-activity relationship (SAR) studies?
- Methodological Answer :
- X-ray Crystallography : Resolve the compound’s 3D conformation to identify critical interactions (e.g., hydrogen bonding between the carboxamide and target proteins). SHELXL refinement is ideal for small-molecule structures, providing anisotropic displacement parameters and R-factor validation .
- Molecular Docking : Align crystallographic data with target proteins (e.g., Hsp90 or Wnt pathway components) using software like AutoDock Vina to predict binding affinities .
Q. What in vitro and in vivo models are suitable for assessing the compound’s potential as an Hsp90 inhibitor?
- Methodological Answer :
- In Vitro : Use fluorescence polarization assays with purified Hsp90 to measure competitive displacement of FITC-labeled geldanamycin. IC₅₀ values <100 nM indicate high potency .
- In Vivo : Employ HIV-1 latency models in humanized mice, monitoring viral rebound after treatment with the compound. Luminespib (a related oxazole-carboxamide) showed sustained suppression for 11 weeks post-treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
